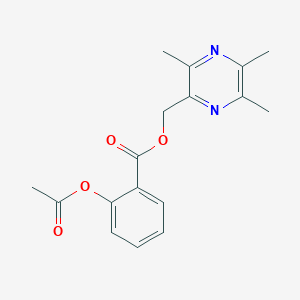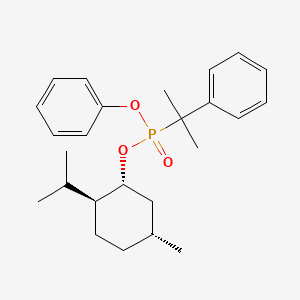
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is a chiral phosphonate ester. This compound is notable for its stereochemistry, which can play a crucial role in its reactivity and interactions in various chemical and biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate typically involves the reaction of a chiral cyclohexyl derivative with a phenyl phosphonate precursor. The reaction conditions often include the use of specific catalysts and solvents to ensure high stereoselectivity and yield. For instance, diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature have been used in similar syntheses .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure consistency and purity. Techniques such as continuous flow chemistry could be employed to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation might yield a phosphonic acid derivative, while reduction could produce a phosphine oxide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and the effects of chirality on biological activity. Its unique structure allows researchers to investigate how different stereoisomers interact with biological targets.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical intermediate. Its chiral nature might be leveraged to develop drugs with specific enantiomeric forms that have desired therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high stereochemical purity.
Mecanismo De Acción
The mechanism of action for (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate involves its interaction with specific molecular targets. The compound’s phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its chiral centers allow it to interact selectively with biological molecules, potentially influencing enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (trimethylsilyl)acetate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl hydratropate
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is unique due to its specific combination of chiral centers and the presence of a phosphonate group. This combination allows for a wide range of chemical reactivity and biological interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C25H35O3P |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenoxyphosphoryl]propan-2-ylbenzene |
InChI |
InChI=1S/C25H35O3P/c1-19(2)23-17-16-20(3)18-24(23)28-29(26,27-22-14-10-7-11-15-22)25(4,5)21-12-8-6-9-13-21/h6-15,19-20,23-24H,16-18H2,1-5H3/t20-,23+,24-,29?/m1/s1 |
Clave InChI |
RXESIZTVVFFEOV-JVAGGYQCSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C(C)(C)C2=CC=CC=C2)OC3=CC=CC=C3)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(C(C)(C)C2=CC=CC=C2)OC3=CC=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


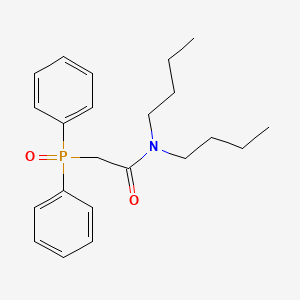
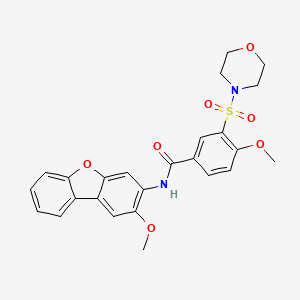
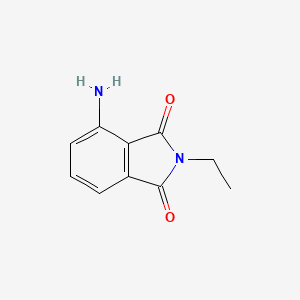
![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)
![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)
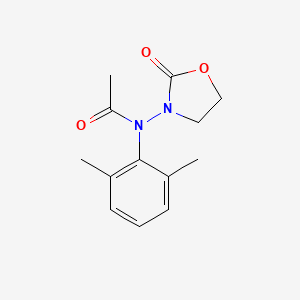
![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)
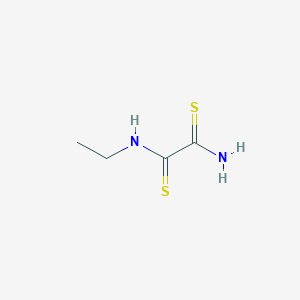
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)

